molecular formula C8H12N2O2 B3071069 1-isopropyl-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1007541-94-7

1-isopropyl-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B3071069
CAS RN: 1007541-94-7
M. Wt: 168.19 g/mol
InChI Key: IIUHZXGAQHOQSG-UHFFFAOYSA-N
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Description

1-isopropyl-5-methyl-1H-pyrazole-4-carboxylic acid is a member of the class of pyrazoles . It is functionally related to N-methylpyrazole . This compound is a monocarboxylic acid .


Synthesis Analysis

The synthesis of pyrazoles involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine affords a wide variety of pyrazoles in very good yields .


Molecular Structure Analysis

The structure of pyrazole-4-carboxylic acids is discussed based on crystallographic results and solid-state NMR (CPMAS) . Compounds present polymorphism and one of the polymorphs of each compound shows solid-state proton transfer (SSPT) . Some compounds present tautomerism that has been studied by NMR, both in the solid-state and in solution at low temperature .


Chemical Reactions Analysis

Pyrazoles undergo a variety of chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Scientific Research Applications

Medicinal Applications

Oxadiazoles, including our compound of interest, have demonstrated potential as pharmacophores in drug design. Let’s explore specific medicinal applications:

a. Anticancer Properties: b. Vasodilators:
c. Anticonvulsants:
d. Antidiabetic Agents:
e. Miscellaneous Medicinal Applications:

Energetic Materials

Oxadiazoles exhibit interesting energetic behavior, making them relevant in material science and high-energy applications:

a. High-Energy Core:
  • The 1,2,5-regioisomer (also known as furazan) is a common oxadiazole derivative. Its mono and disubstituted forms have been studied extensively. Depending on substituents, these compounds can range from relatively inert to highly sensitive to heat and impact. They find applications as energetic materials .

Miscellaneous Applications

Safety and Hazards

While specific safety and hazard information for 1-isopropyl-5-methyl-1H-pyrazole-4-carboxylic acid is not available, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding getting the compound in eyes, on skin, or on clothing, avoiding ingestion and inhalation, and avoiding dust formation .

properties

IUPAC Name

5-methyl-1-propan-2-ylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5(2)10-6(3)7(4-9-10)8(11)12/h4-5H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUHZXGAQHOQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

CAS RN

1007541-94-7
Record name 5-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a procedure analogous to Example B6, ethyl 1-isopropyl-5-methyl-1H-pyrazole-4-carboxylate (537 mg, 2.74 mmol) and lithium hydroxide (459 mg, 10.95 mmol) were combined to give 1-isopropyl-5-methyl-1H-pyrazole-4-carboxylic acid (32 mg, 70% yield) as an off white solid. MS (ESI) m/z: 169.0 (M+H+).
Quantity
537 mg
Type
reactant
Reaction Step One
Quantity
459 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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